2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes both hydroxyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methylbenzaldehyde with 1,3-indandione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.
2-Hydroxy-3-methoxybenzoic acid: Used as an internal standard in analytical chemistry.
Uniqueness
2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione is unique due to its dual hydroxyl and ketone functionalities, which allow it to participate in a wide range of chemical reactions. Its structure also provides a scaffold for the development of new compounds with potential biological activity.
Properties
CAS No. |
71321-25-0 |
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Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-hydroxy-2-(2-hydroxy-3-methylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H12O4/c1-9-5-4-8-12(13(9)17)16(20)14(18)10-6-2-3-7-11(10)15(16)19/h2-8,17,20H,1H3 |
InChI Key |
QFTNLJHWQCUPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)O)O |
Origin of Product |
United States |
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